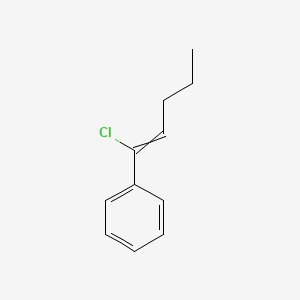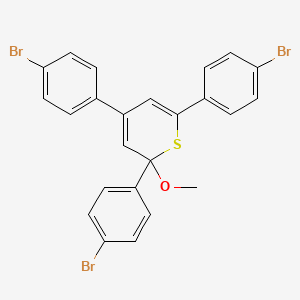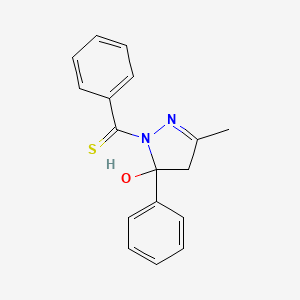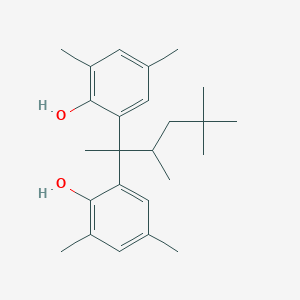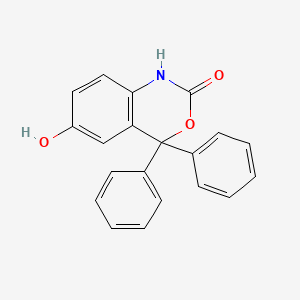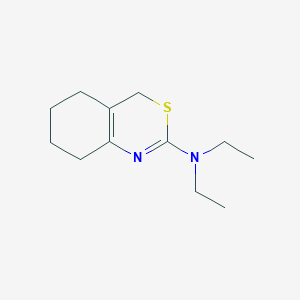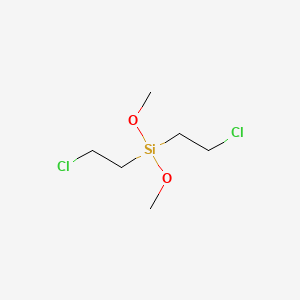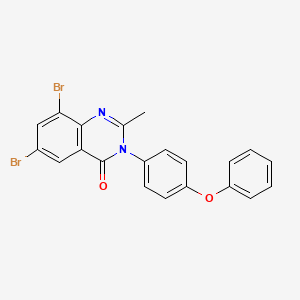![molecular formula C12H10N2O2 B14376531 (2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide](/img/structure/B14376531.png)
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide is an organic compound with a complex structure that includes a phenyl group, a hydroxyl group, and a cyanide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide can be achieved through several synthetic routes. One common method involves the reaction of a phenyl-substituted aldehyde with a cyanide source under basic conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash Joule heating, which rapidly heats the reactants to high temperatures, can be employed to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyanide group can be reduced to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the cyanide group can produce an amine .
科学的研究の応用
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of advanced materials and as a precursor in chemical manufacturing processes .
作用機序
The mechanism of action of (2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Pyridine: An aromatic heterocycle with a nitrogen atom in the ring.
Pyrrole: Another aromatic heterocycle with a nitrogen atom.
Benzene: A simple aromatic hydrocarbon with a six-membered ring.
Uniqueness
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar aromatic compounds .
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide |
InChI |
InChI=1S/C12H10N2O2/c1-8(15)11(10(14)7-13)12(16)9-5-3-2-4-6-9/h2-6,14,16H,1H3/b12-11-,14-10? |
InChIキー |
MJVPJTVAUBOQJN-PPORPZLVSA-N |
異性体SMILES |
CC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=N)C#N |
正規SMILES |
CC(=O)C(=C(C1=CC=CC=C1)O)C(=N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)
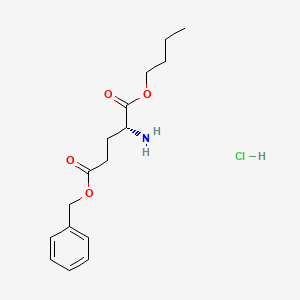
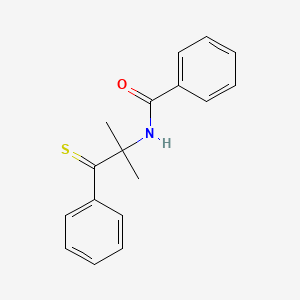
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
